molecular formula C9H17NO3 B13995353 Methyl 2-[(3-hydroxypropyl)amino]pent-4-enoate CAS No. 391642-57-2

Methyl 2-[(3-hydroxypropyl)amino]pent-4-enoate

Cat. No.: B13995353
CAS No.: 391642-57-2
M. Wt: 187.24 g/mol
InChI Key: QPZWOTJKMZYMQG-UHFFFAOYSA-N
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Description

Methyl 2-[(3-hydroxypropyl)amino]pent-4-enoate is a chemical compound with the molecular formula C9H17NO3 It is characterized by the presence of an ester group, a secondary amine, a hydroxyl group, and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3-hydroxypropyl)amino]pent-4-enoate can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxypropylamine with methyl 4-pentenoate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often employs optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-hydroxypropyl)amino]pent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: The major product is the corresponding ketone or aldehyde.

    Reduction: The major product is the saturated ester.

    Substitution: The major products are the substituted amides or esters.

Scientific Research Applications

Methyl 2-[(3-hydroxypropyl)amino]pent-4-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-[(3-hydroxypropyl)amino]pent-4-enoate depends on its specific application. In general, the compound interacts with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The presence of functional groups such as the hydroxyl and amine groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-aminopent-4-enoate
  • Methyl 2-(3-hydroxypropylamino)butanoate
  • Ethyl 2-[(3-hydroxypropyl)amino]pent-4-enoate

Uniqueness

Methyl 2-[(3-hydroxypropyl)amino]pent-4-enoate is unique due to the combination of its functional groups and the presence of a double bond. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various fields of research.

Properties

CAS No.

391642-57-2

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

methyl 2-(3-hydroxypropylamino)pent-4-enoate

InChI

InChI=1S/C9H17NO3/c1-3-5-8(9(12)13-2)10-6-4-7-11/h3,8,10-11H,1,4-7H2,2H3

InChI Key

QPZWOTJKMZYMQG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC=C)NCCCO

Origin of Product

United States

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